molecular formula C19H17ClN4OS B2386874 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 1251615-64-1

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B2386874
CAS No.: 1251615-64-1
M. Wt: 384.88
InChI Key: KJPQCQDAKDRCHA-UHFFFAOYSA-N
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Description

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C19H17ClN4OS and its molecular weight is 384.88. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationship and Antagonistic Properties

Research on compounds structurally similar to 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone reveals insights into their pharmacological properties, particularly focusing on structure-activity relationships and their antagonistic properties against certain receptors. Studies have shown the importance of a basic nitrogen, a linking group capable of hydrogen bonding interactions, and an aromatic moiety in achieving potent activity. For instance, 1,2-dihydro-2-oxopyridine moieties have been identified as effective linking groups due to their planar structure, facilitating interaction with biological targets. This structural arrangement has been associated with significant activity in inhibiting certain physiological reflexes in animal models, suggesting potential therapeutic applications in conditions mediated by similar pathways (Matsui et al., 1992).

Antituberculosis Activity

The synthesis of derivatives related to the core structure of this compound has also been explored for their antituberculosis activity. A study on 3-heteroarylthioquinoline derivatives demonstrated notable in vitro activity against Mycobacterium tuberculosis, highlighting the potential of structurally related compounds in contributing to the development of new antituberculosis agents. The research found that specific substitutions on the thioquinoline scaffold could lead to compounds with low cytotoxicity and high activity against MTB strains, indicating a promising direction for future drug development efforts (Chitra et al., 2011).

Antibacterial and Antiviral Potentials

Another area of interest is the exploration of antibacterial and antiviral potentials of compounds with similar frameworks. For example, novel series of derivatives have been synthesized and evaluated for their antibacterial activities, showing potential against various bacterial strains. This suggests that the chemical scaffold under discussion may serve as a valuable starting point for the design of new antibacterial agents (Joshi et al., 2011). Additionally, derivatives have demonstrated antiviral activities, including against HSV1 and HAV-MBB, further underscoring the versatility of this chemical structure in contributing to the development of new therapeutic agents (Attaby et al., 2006).

Synthetic Methodologies and Chemical Transformations

The chemical transformation and synthesis of complex structures based on the this compound scaffold have been subjects of research, highlighting advances in synthetic chemistry. Innovative methodologies have been developed for the construction of related compounds, demonstrating the adaptability of this chemical framework for various synthetic applications. This includes efficient strategies for constructing dihydropyridine scaffolds and facilitating diversity-oriented synthesis approaches, which are crucial for expanding the chemical space of potential therapeutic agents (Chen et al., 2011).

Properties

IUPAC Name

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS/c20-14-7-8-17(21-11-14)23-19-22-15(12-26-19)10-18(25)24-9-3-5-13-4-1-2-6-16(13)24/h1-2,4,6-8,11-12H,3,5,9-10H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPQCQDAKDRCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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